Adenosine 5'-phospho-2-methylimidazolide

Origins of Life Prebiotic Chemistry Nonenzymatic RNA Polymerization

Adenosine 5'-phospho-2-methylimidazolide (CAS 31008-65-8, commonly abbreviated 2-MeImpA) is a phosphoramidate derivative of adenosine 5'-monophosphate (AMP) in which the phosphate group is activated by covalent linkage to 2-methylimidazole. This activation renders the phosphorus center susceptible to nucleophilic attack, enabling efficient, nonenzymatic formation of phosphodiester bonds under mild aqueous conditions.

Molecular Formula C14H18N7O6P
Molecular Weight 411.31 g/mol
CAS No. 31008-65-8
Cat. No. B1227634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 5'-phospho-2-methylimidazolide
CAS31008-65-8
Synonyms2-MeIMPA
adenosine 5'-phospho-2-methylimidazolide
Molecular FormulaC14H18N7O6P
Molecular Weight411.31 g/mol
Structural Identifiers
SMILESCC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
InChIInChI=1S/C14H18N7O6P/c1-7-16-2-3-21(7)28(24,25)26-4-8-10(22)11(23)14(27-8)20-6-19-9-12(15)17-5-18-13(9)20/h2-3,5-6,8,10-11,14,22-23H,4H2,1H3,(H,24,25)(H2,15,17,18)/t8-,10-,11-,14-/m1/s1
InChIKeyTWGWTXWTQPVUNN-IDTAVKCVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine 5'-phospho-2-methylimidazolide (2-MeImpA): Prebiotic RNA Monomer & Nonenzymatic Polymerization Reagent


Adenosine 5'-phospho-2-methylimidazolide (CAS 31008-65-8, commonly abbreviated 2-MeImpA) is a phosphoramidate derivative of adenosine 5'-monophosphate (AMP) in which the phosphate group is activated by covalent linkage to 2-methylimidazole [1]. This activation renders the phosphorus center susceptible to nucleophilic attack, enabling efficient, nonenzymatic formation of phosphodiester bonds under mild aqueous conditions [2]. Consequently, 2-MeImpA is a cornerstone reagent in origins-of-life research for studying the prebiotic synthesis of RNA oligomers and for investigating template-directed polymerization mechanisms in the absence of enzymes [3].

Workflow Nonenzymatic RNA polymerization in mild aqueous conditions
Activation 2‑Methylimidazolide leaving group for phosphodiester bond formation
Field Origins‑of‑life & prebiotic chemistry research

Adenosine 5'-phospho-2-methylimidazolide: Why Substitution with Generic Phosphorimidazolides or Alternative Nucleobase Analogs Compromises Experimental Outcomes


Substituting 2-MeImpA with a generic phosphorimidazolide or an alternative nucleobase analog introduces significant and quantifiable variability in nonenzymatic RNA polymerization studies. The identity of the azole leaving group profoundly impacts polymerization kinetics, product chain length, and overall yield [1]. Furthermore, even when the 2-methylimidazole activation is held constant, the nucleobase itself (e.g., guanosine vs. adenosine) dramatically alters monomer incorporation efficiency and regiospecificity (3′-5′ vs. 2′-5′ linkage formation) during template-directed synthesis [2]. Therefore, direct substitution without empirical validation risks compromising experimental reproducibility and misinterpreting structure-activity relationships in origins-of-life investigations.

Azole leaving group variants (triazolide, benzimidazolide) may drastically reduce chain length and yield; long oligomers are not supported by these alternatives.
Nucleobase identity (adenosine vs guanosine) alters incorporation efficiency and regiospecificity; template‑directed studies may produce biased oligomer distributions with unadjusted stoichiometry.

Adenosine 5'-phospho-2-methylimidazolide: Quantitative Evidence Guide for Scientific Selection and Procurement


Oligoadenylate Chain Length Comparison: 2-Methylimidazolide vs. Triazolide and Benzimidazolide Activating Groups

Under uranyl(VI)-ion catalysis, the azole activating group exerts a profound influence on the maximum chain length of synthesized oligoadenylates. Adenosine-5′-phosphorimidazolides (including 2-methylimidazolide) yield the longest chains, while phosphortriazolides produce only short-chain oligomers due to heightened susceptibility to hydrolysis. Benzimidazolides exhibit retarded polymerization [1].

Chain Length
Head‑to‑head
2‑MeImpA: 16‑mer
Triazolide: short chains
Benzimidazolide: retarded
Reagent choice directly impacts achievable polymer length
Uranyl(VI)‑catalyzed, neutral aqueous solution
Origins of Life Prebiotic Chemistry Nonenzymatic RNA Polymerization

Template-Directed Monomer Incorporation Efficiency: 2-MeImpA vs. 2-MeImpG on Poly(C,U) Templates

In nonenzymatic template-directed reactions using poly(C,U) random copolymer templates, the efficiency of monomer incorporation into newly synthesized oligomers is markedly lower for adenosine (2-MeImpA) compared to guanosine (2-MeImpG). This intrinsic difference affects product distribution and must be accounted for in experimental design [1].

Incorporation
Head‑to‑head
2‑MeImpG > 2‑MeImpA
Adenine incorporation relatively poor
Nucleobase identity shifts product distribution
Poly(C,U) template‑directed synthesis
Template-Directed Synthesis RNA World Polymerase Model

Regiospecificity of Phosphodiester Bond Formation: 2-MeImpA vs. 2-MeImpG

The 3′→5′ regiospecificity of monomer addition to template-bound oligomers is significantly lower for 2-MeImpA than for 2-MeImpG. The presence of an adenine residue at the 2′(3′) terminus of the acceptor strand further reduces regiospecificity for subsequent 2-MeImpA additions [1].

Regiospecificity
Head‑to‑head
3′→5′ linkage lower for 2‑MeImpA; further reduced by terminal adenine
Adenine monomer yields more heterogeneous linkage isomers
Template‑directed oligomerization
RNA Polymerization Regioselectivity Nonenzymatic Replication

Hydrolytic Stability of Phosphoramidate Bond: Adenosine 5'-phosphorimidazolide

The phosphoramidate bond in dinucleoside monophosphate analogues, formed from nucleoside 5'-phosphorimidazolides, exhibits significant stability in neutral aqueous solutions. This stability is a key attribute for reactions requiring extended incubation periods [1].

Hydrolytic Stability
Class‑level
Phosphoramidate bond stable for several days at pH 7
Supports extended polymerization experiments
Neutral aqueous solution, room temperature
Stability Hydrolysis Phosphoramidate

Adenosine 5'-phospho-2-methylimidazolide: Optimal Research Application Scenarios Based on Quantified Performance


Nonenzymatic Synthesis of Long-Chain Oligoadenylates (up to 16-mer) for RNA World Studies

2-MeImpA is the preferred reagent for the uranyl(VI)-catalyzed, nonenzymatic synthesis of long oligoadenylates in aqueous solution. Its imidazolide activating group enables the formation of polymers up to the hexadecamer level, a feat not achievable with triazolide or benzimidazolide analogs which yield only short chains or retarded polymerization, respectively [1]. This makes it indispensable for experiments aiming to generate RNA-like polymers of significant length under prebiotically plausible conditions.

Template-Directed Copolymerization Studies Requiring Adenosine Incorporation into Hetero-Oligomers

When the experimental goal is to incorporate adenosine into mixed-sequence oligomers via template-directed synthesis on random copolymer templates (e.g., poly(C,U)), 2-MeImpA is the requisite monomer. Researchers must account for its intrinsically lower incorporation efficiency and reduced 3′→5′ regiospecificity relative to 2-MeImpG [2]. Strategic adjustments to reaction stoichiometry, such as decreasing 2-MeImpG concentration and increasing 2-MeImpA concentration, can improve adenine incorporation [3].

Investigations of Phosphoramidate Bond Stability Under Mild Aqueous Conditions

The 2-methylimidazolide leaving group confers a phosphoramidate bond that is stable for several days at room temperature and neutral pH [4]. This property makes 2-MeImpA a suitable reagent for long-duration, enzyme-free polymerization experiments where premature hydrolysis would be detrimental. The stability profile is a key differentiator from more labile activated nucleotides.

Application
Selection Property
Validation Focus
Nonenzymatic long‑chain oligoadenylate synthesis
Imidazolide activation selectivity
Chain‑length outcomes under prebiotic conditions
Template‑directed adenine incorporation into hetero‑oligomers
Nucleobase incorporation efficiency context
Stoichiometry adjustment & regiospecificity verification
Phosphoramidate bond stability studies
Leaving‑group stability under aqueous conditions
Reaction duration & premature hydrolysis assessment

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